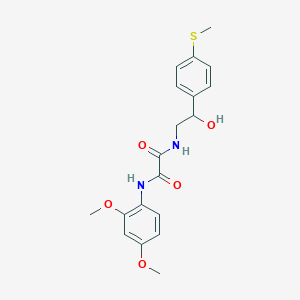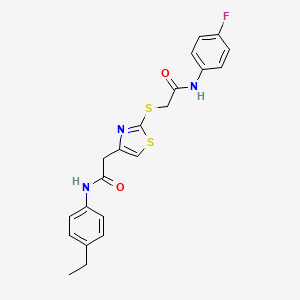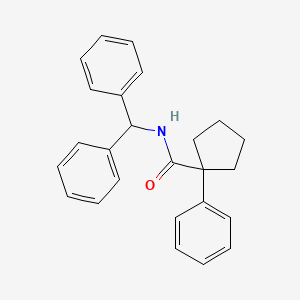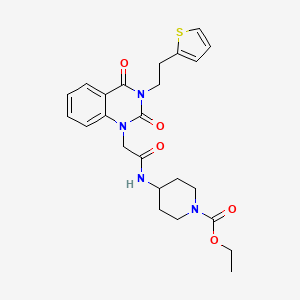![molecular formula C24H21NO2P2 B2720876 [(Diphenylphosphoroso)imino]diphenylphosphinous acid CAS No. 31239-06-2](/img/structure/B2720876.png)
[(Diphenylphosphoroso)imino]diphenylphosphinous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(Diphenylphosphoroso)imino]diphenylphosphinous acid” is a chemical compound with the molecular formula C24H21NO2P2. It is related to diphenylphosphine oxide, which exists in equilibrium with its minor tautomer diphenylphosphinous acid .
Synthesis Analysis
The synthesis of such compounds often involves reactions with amines . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 53 bonds, including 32 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, and 1 hydroxyl group .Chemical Reactions Analysis
The reactions of phosphorus radicals are a powerful tool for the synthesis of various organophosphorus compounds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .Physical And Chemical Properties Analysis
As an amino acid derivative, it shares some common elements of an amine group, a carboxyl group, and a side chain . The various functional groups that comprise the side chain give each amino acid distinct physical properties that influence protein formation and function .科学的研究の応用
Catalytic Applications in Organic Synthesis
The study of iminophosphines, including derivatives similar to "[(Diphenylphosphoroso)imino]diphenylphosphinous acid," has shown significant potential in catalysis, particularly in Suzuki coupling reactions and hydrosilylations. For instance, iminophosphine compounds have been synthesized and applied in platinum group catalyzed Suzuki coupling reactions, showing high efficiency and selectivity. These compounds also catalyze the hydrosilylation of acetophenone, with certain iminophosphines providing higher conversions, highlighting their role in facilitating bond formations that are crucial in organic synthesis (Doherty et al., 2002).
Material Science and Environmental Applications
Imino group-containing polymers, derived from compounds like diphenylphosphinous acid, have been explored for their utility in environmental applications, particularly for the capture and reversible storage of volatile iodine. These polymers exhibit exceptionally high iodine uptake capacities, underscoring their potential in radioactive waste management and environmental remediation efforts (Qian et al., 2017).
Asymmetric Synthesis and Drug Discovery
In drug discovery, the synthesis of chiral compounds is of paramount importance. Studies on the asymmetric arylation of imines using organoboron reagents, including those related to diphenylphosphinous acid, have shown that such compounds can serve as intermediates in the production of chiral amines. These reactions, facilitated by rhodium and palladium catalysts, yield products with excellent enantioselectivities and are indicative of the versatility of these compounds in synthesizing potentially bioactive molecules (Marques & Burke, 2011).
Novel Ligands for Transition Metal Catalysis
The design and synthesis of novel ligands for metal-catalyzed reactions is another area of application. For example, phosphorus-containing dendrimers with iminophosphine end groups have been synthesized and shown to act as effective ligands in palladium-catalyzed asymmetric allylic alkylations. These dendrimers enable the synthesis of enantioenriched products, demonstrating the utility of such compounds in complex catalytic systems (Laurent, Caminade, & Majoral, 2005).
Advanced Photophysical Studies
Research on coumarin derivatives structurally related to diphenylphosphinous acid has shed light on their photophysical properties. Studies involving the estimation of ground and excited state dipole moments reveal these compounds' potential in developing novel photoluminescent materials or sensors. The high dipole moment in the excited state compared to the ground state indicates a significant change upon excitation, useful in designing optical materials (Joshi et al., 2014).
作用機序
将来の方向性
The future directions of research on “[(Diphenylphosphoroso)imino]diphenylphosphinous acid” and similar compounds could involve exploring their synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates .
特性
IUPAC Name |
diphenylphosphorylimino-hydroxy-diphenyl-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQGWACICKWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)


![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)


![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)
![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)